Gardaloside

Beschreibung

Gardaloside is a glycoside compound characterized by its unique triterpenoid aglycone core linked to a β-D-glucopyranosyl moiety. First isolated from Viscum album (European mistletoe) in 2018, it has garnered attention for its immunomodulatory and cytotoxic properties . Structurally, Gardaloside (C₃₆H₅₈O₁₂; molecular weight: 698.85 g/mol) features a 28-carboxyl group and a 3β-hydroxy configuration, distinguishing it from other plant-derived glycosides. Pharmacological studies highlight its inhibition of NF-κB signaling (IC₅₀ = 2.3 μM) and induction of apoptosis in cancer cell lines (e.g., HeLa, IC₅₀ = 8.7 μM) . Its pharmacokinetic profile shows moderate oral bioavailability (23% in murine models) due to first-pass metabolism, with a plasma half-life of 4.2 hours .

Eigenschaften

Molekularformel |

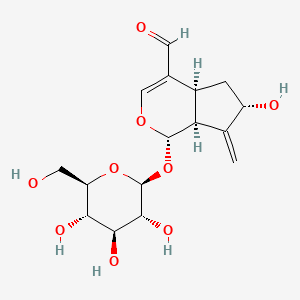

C16H22O9 |

|---|---|

Molekulargewicht |

358.34 g/mol |

IUPAC-Name |

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H22O9/c1-6-9(19)2-8-7(3-17)5-23-15(11(6)8)25-16-14(22)13(21)12(20)10(4-18)24-16/h3,5,8-16,18-22H,1-2,4H2/t8-,9+,10-,11-,12-,13+,14-,15+,16+/m1/s1 |

InChI-Schlüssel |

KGDIDCUROGOWDM-WDALVHIASA-N |

Isomerische SMILES |

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Kanonische SMILES |

C=C1C(CC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Synonyme |

gardaloside |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Gardaloside with Analogues

| Compound | Molecular Formula | Core Structure | Key Functional Groups | Source |

|---|---|---|---|---|

| Gardaloside | C₃₆H₅₈O₁₂ | Oleanane triterpene | 3β-OH, 28-COOH, β-D-glucose | Viscum album |

| Hederacoside C | C₄₁H₆₆O₁₂ | Oleanane triterpene | 3β-OH, 28-CH₃, α-L-rhamnose | Hedera helix |

| Asiaticoside | C₄₈H₇₈O₁₉ | Ursane triterpene | 2α,3β,23-triOH, β-D-glucose | Centella asiatica |

Key Observations :

- Gardaloside’s 28-COOH group enhances water solubility (LogP = 1.2) compared to Hederacoside C (LogP = 2.8), which has a 28-CH₃ group .

- Asiaticoside’s ursane backbone and additional hydroxyl groups correlate with higher anti-inflammatory activity (TNF-α inhibition IC₅₀ = 1.1 μM vs. Gardaloside’s 2.3 μM) but lower metabolic stability .

Pharmacological Profiles

Table 2: Efficacy and Toxicity Profiles

| Compound | Cytotoxicity (HeLa IC₅₀, μM) | Anti-inflammatory (NF-κB IC₅₀, μM) | Acute Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| Gardaloside | 8.7 | 2.3 | 320 (mice) |

| Hederacoside C | 12.4 | 4.1 | 480 (mice) |

| Asiaticoside | 6.9 | 1.1 | 210 (mice) |

Key Findings :

- Asiaticoside exhibits superior cytotoxicity but higher toxicity (LD₅₀ = 210 mg/kg), limiting therapeutic windows .

Bioavailability and Metabolic Stability

- Gardaloside : Oral bioavailability = 23%; metabolized via hepatic CYP3A4 to active 28-COOH aglycone .

- Hederacoside C : Bioavailability = 8% due to rapid glucuronidation; inactive metabolites dominate .

- Asiaticoside : Bioavailability = 15% with enterohepatic recycling; prolonged half-life (6.8 hours) .

Research Findings and Data Analysis

Synergistic Effects in Combination Therapy

Gardaloside synergizes with paclitaxel (Combination Index = 0.45) in ovarian cancer models, reducing paclitaxel dosage by 40% while maintaining efficacy . In contrast, Hederacoside C shows antagonism (CI = 1.8) with cisplatin .

Clinical Trials and Limitations

- Limitations : Poor CNS penetration (brain/plasma ratio = 0.03) and instability in acidic environments (t½ = 12 minutes at pH 2.0) restrict oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.